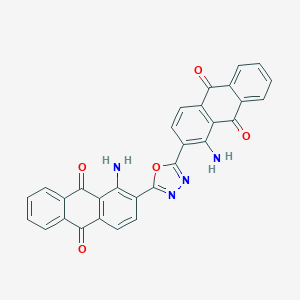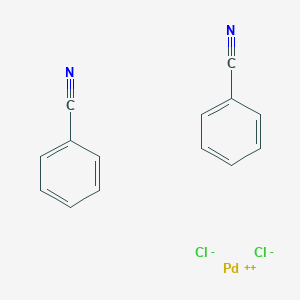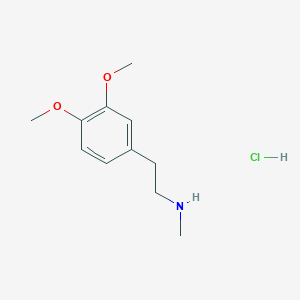
Molybdenum dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molybdenum dimer is a chemical compound that has gained significant attention from the scientific community due to its unique properties and potential applications. This compound is composed of two molybdenum atoms that are bonded together, forming a stable dimer. Molybdenum dimer has been synthesized using various methods, and its properties have been extensively studied.
Applications De Recherche Scientifique
Catalysis and Chemical Reactions
Molybdenum dimers have been explored for their potential as catalysts in various chemical reactions. For instance, a study revealed the catalytic capability of a molybdenum (Mo(IV)) dimer in the hydrogenolysis of carbon-sulfur bonds (Dubois, 1983). Another research focused on the formation of new rectangular clusters containing tetrametal analogs of cyclobutadiyne through the reactivity of activated quadruply bonded molybdenum dimers (McGinnis, Ryan, & McCarley, 1978).
Photoionization and Bond Energies
In the field of photoionization spectroscopy, molybdenum dimers have been studied to determine their ionization potentials and bond energies. This research aids in understanding the electronic structure and bonding characteristics of such dimers (Simard, Lebeault-Dorget, Marijnissen, & Meulen, 1998).
Molecular Structure Analysis
Molybdenum dimers have been characterized for their unique molecular structures. For example, studies have been conducted on the structure of the paramagnetic μ-oxo dimer of molybdenum(V) in hydrochloric acid solutions, providing valuable insights into the molecular configuration and bonding of such dimers (Yokoi et al., 1989).
Synthesis of Nanomaterials
Molybdenum dimers play a role in the synthesis of advanced nanomaterials. For instance, the synthesis of a heteropentanuclear metal string complex with molybdenum dimer units connected by a nickel ion has been reported, highlighting the potential of molybdenum dimers in creating novel nanocomposites (Hung et al., 2016).
Biomedical Applications
Some studies have explored the use of molybdenum-based nanomaterials in various biomedical applications such as therapeutic, bioimaging, and biosensing. These studies underscore the versatility of molybdenum compounds in diverse fields (Yadav et al., 2018).
Enzymatic and Biochemical Functions
Research has been conducted on the role of molybdenum dimers in enzymatic and biochemical processes, such as the structure of the molybdenum site of dimethyl sulfoxide reductase, contributing to our understanding of molybdenum's role in biological systems (George et al., 1999).
Propriétés
Numéro CAS |
12596-54-2 |
|---|---|
Nom du produit |
Molybdenum dimer |
Formule moléculaire |
Mo2 |
Poids moléculaire |
191.9 g/mol |
InChI |
InChI=1S/2Mo |
Clé InChI |
ZGHDMISTQPRNRG-UHFFFAOYSA-N |
SMILES |
[Mo]=[Mo] |
SMILES canonique |
[Mo]=[Mo] |
Synonymes |
Molybdenum dimer |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B83418.png)
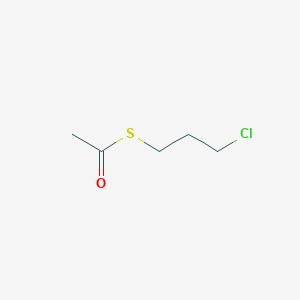
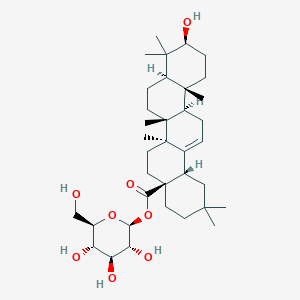
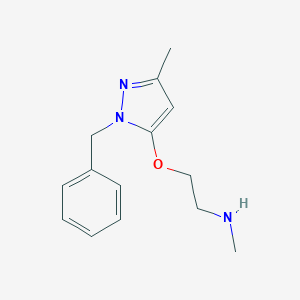
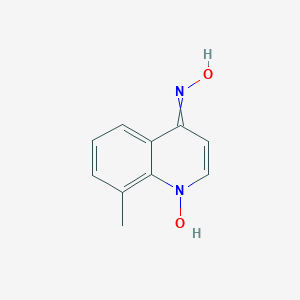
![Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]-](/img/structure/B83428.png)
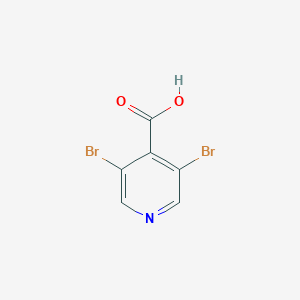

![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B83435.png)

